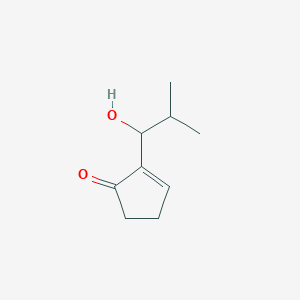
2,6-Bis(2-methoxyphenyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis(2-methoxyphenyl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of two methoxyphenyl groups attached to the 2 and 6 positions of a central phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(2-methoxyphenyl)phenol typically involves the reaction of 2-methoxyphenol with a suitable reagent to introduce the methoxyphenyl groups at the 2 and 6 positions of the phenol ring. One common method involves the use of Grignard reagents, where 2-methoxyphenylmagnesium bromide is reacted with a suitable precursor to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Bis(2-methoxyphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2,6-Bis(2-methoxyphenyl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Wirkmechanismus
The mechanism of action of 2,6-Bis(2-methoxyphenyl)phenol involves its interaction with molecular targets and pathways within biological systems. It primarily acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cells and tissues. The compound may also modulate specific signaling pathways involved in inflammation and cellular stress responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxyphenol:
4-Methoxyphenol:
Uniqueness
2,6-Bis(2-methoxyphenyl)phenol is unique due to the presence of two methoxyphenyl groups, which enhance its chemical stability and biological activity compared to simpler phenolic compounds. This structural feature allows it to have a broader range of applications and improved efficacy in various fields.
Eigenschaften
CAS-Nummer |
205869-76-7 |
|---|---|
Molekularformel |
C20H18O3 |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
2,6-bis(2-methoxyphenyl)phenol |
InChI |
InChI=1S/C20H18O3/c1-22-18-12-5-3-8-14(18)16-10-7-11-17(20(16)21)15-9-4-6-13-19(15)23-2/h3-13,21H,1-2H3 |
InChI-Schlüssel |
CZKLOQMAWZHZEO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C2=C(C(=CC=C2)C3=CC=CC=C3OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


(propan-2-yl)silane](/img/structure/B14262564.png)
![Spiro[4.6]undecane, 6-methylene-](/img/structure/B14262569.png)
![Silane, [(3,5-dibromophenyl)ethynyl]trimethyl-](/img/structure/B14262574.png)
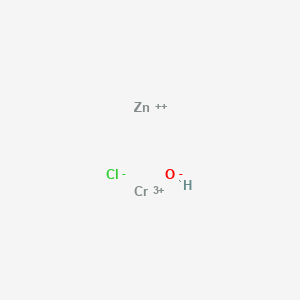
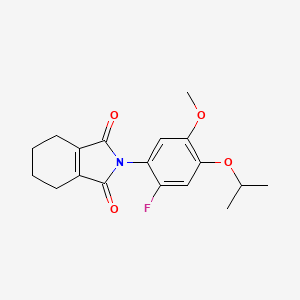
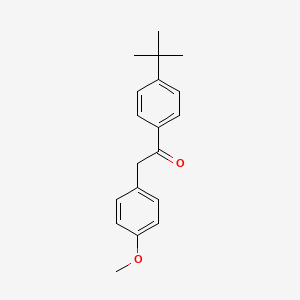
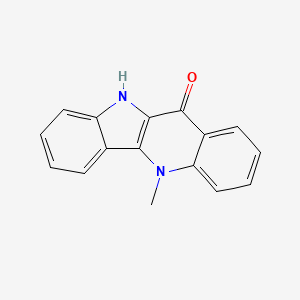
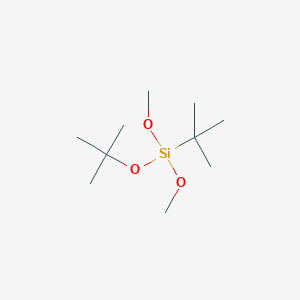
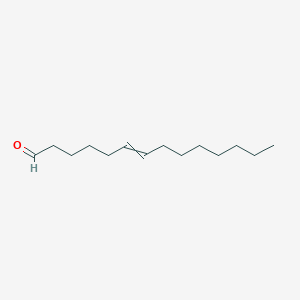
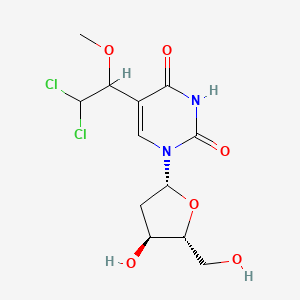

![4-Ethenyl-4-[(naphthalen-1-yl)methyl]morpholin-4-ium](/img/structure/B14262627.png)
